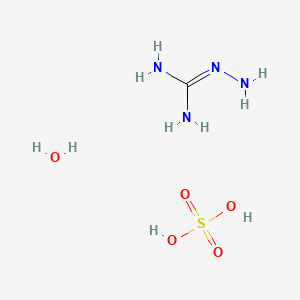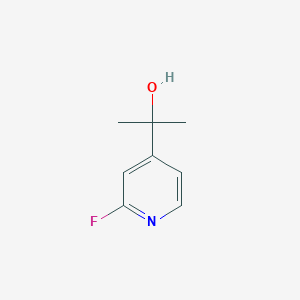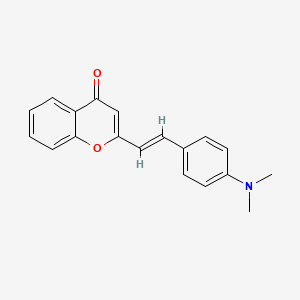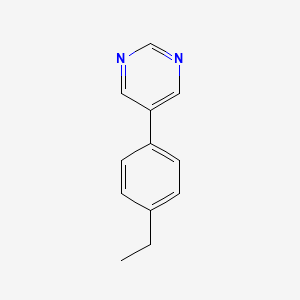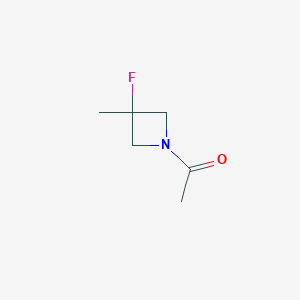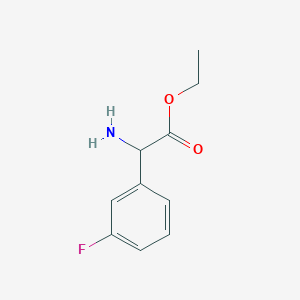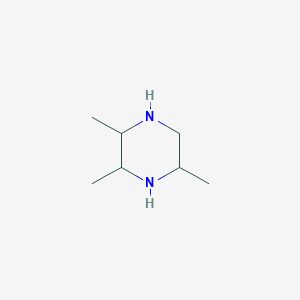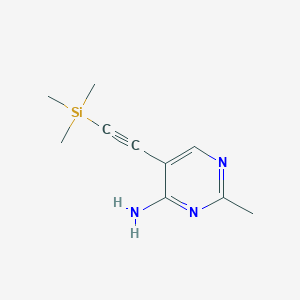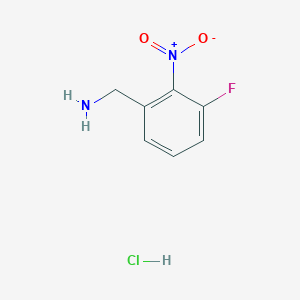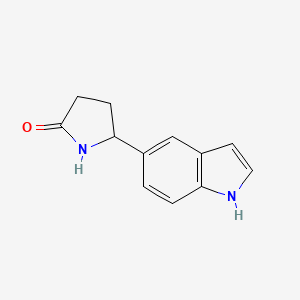
5-(1H-Indol-5-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-Indol-5-yl)pyrrolidin-2-one is a compound that features an indole ring fused to a pyrrolidinone structure Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indol-5-yl)pyrrolidin-2-one typically involves the reaction of indole derivatives with pyrrolidinone precursors. One common method includes the reaction of N-methylindole with 1-benzyl-5-hydroxypyrrolidin-2-one, resulting in the formation of 1-benzyl-5-(1-methylindol-3-yl)pyrrolidin-2-one . Another approach involves the Mitsunobu reaction between pyrrolidines and 2-bromo-3-nitrophenol, followed by further steps to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1H-Indol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction of the compound can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction can produce indoline derivatives.
Applications De Recherche Scientifique
5-(1H-Indol-5-yl)pyrrolidin-2-one has various scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(1H-Indol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing biological processes. For example, indole derivatives have been shown to inhibit certain enzymes and modulate receptor activity, leading to their diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-alkyl-5-(1H-indol-2-yl)pyrrolidin-2-ones
- 1-alkyl-5-(1H-indol-3-yl)pyrrolidin-2-ones
Uniqueness
5-(1H-Indol-5-yl)pyrrolidin-2-one is unique due to its specific substitution pattern on the indole ring and the presence of the pyrrolidinone moiety. This structural combination imparts distinct chemical and biological properties compared to other indole derivatives .
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
5-(1H-indol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H12N2O/c15-12-4-3-11(14-12)8-1-2-10-9(7-8)5-6-13-10/h1-2,5-7,11,13H,3-4H2,(H,14,15) |
Clé InChI |
RGMKPKADQSGPML-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1C2=CC3=C(C=C2)NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)
